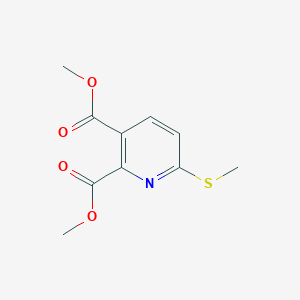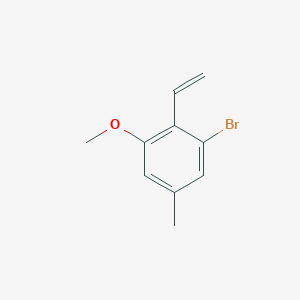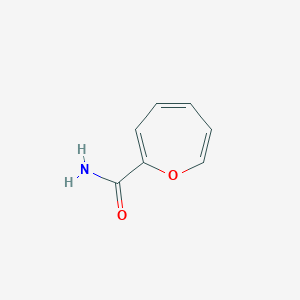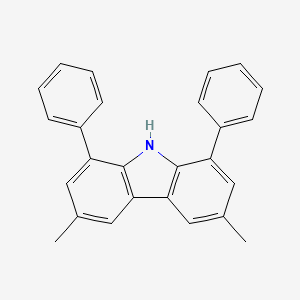![molecular formula C7H13F3O2S B14212761 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL CAS No. 825628-57-7](/img/structure/B14212761.png)
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is an organic compound with the molecular formula C6H13F3O2S It is characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a propoxy chain ending in a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL typically involves the reaction of 3-mercaptopropanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanal or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propanoic acid.
Reduction: Formation of 3-{3-[(Methyl)sulfanyl]propoxy}propan-1-OL.
Substitution: Formation of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propyl chloride or 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propylamine.
Wissenschaftliche Forschungsanwendungen
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfanyl group may also participate in redox reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-2-OL: Similar structure but with a hydroxyl group on the second carbon of the propoxy chain.
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}butan-1-OL: Similar structure but with an additional carbon in the propoxy chain.
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-AMINE: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a trifluoromethyl and a sulfanyl group makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biochemical research.
Eigenschaften
CAS-Nummer |
825628-57-7 |
|---|---|
Molekularformel |
C7H13F3O2S |
Molekulargewicht |
218.24 g/mol |
IUPAC-Name |
3-[3-(trifluoromethylsulfanyl)propoxy]propan-1-ol |
InChI |
InChI=1S/C7H13F3O2S/c8-7(9,10)13-6-2-5-12-4-1-3-11/h11H,1-6H2 |
InChI-Schlüssel |
BHBUWFRTHIPZRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)COCCCSC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
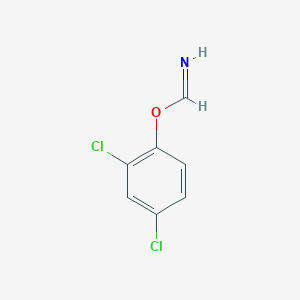
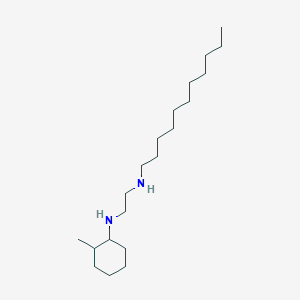
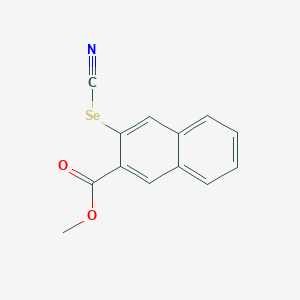
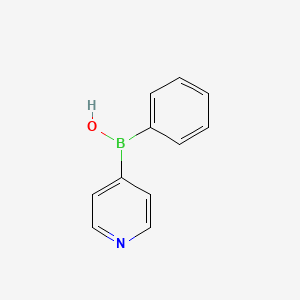
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)

